Amotosalen

Description

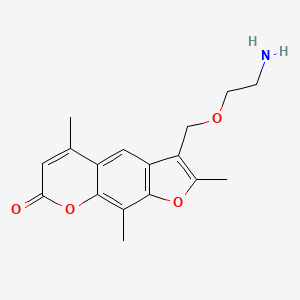

Structure

2D Structure

3D Structure

Properties

CAS No. |

161262-29-9 |

|---|---|

Molecular Formula |

C17H19NO4 |

Molecular Weight |

301.34 g/mol |

IUPAC Name |

3-(2-aminoethoxymethyl)-2,5,9-trimethylfuro[3,2-g]chromen-7-one |

InChI |

InChI=1S/C17H19NO4/c1-9-6-15(19)22-16-10(2)17-13(7-12(9)16)14(11(3)21-17)8-20-5-4-18/h6-7H,4-5,8,18H2,1-3H3 |

InChI Key |

FERWCFYKULABCE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)COCCN)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Amotosalen; Amotosalen free base, S-59; S 59; S59. |

Origin of Product |

United States |

Foundational & Exploratory

Biochemical Properties of Amotosalen for Nucleic Acid Interaction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amotosalen is a synthetic psoralen derivative that, in combination with ultraviolet A (UVA) light, is utilized for its potent ability to interact with and modify nucleic acids. This property forms the basis of its application in pathogen reduction technology (PRT) for blood products, effectively inactivating a broad spectrum of viruses, bacteria, protozoa, and leukocytes.[1][2][3][4] This guide provides a comprehensive overview of the core biochemical properties of this compound, focusing on its mechanism of interaction with DNA and RNA, quantitative parameters of this interaction, detailed experimental protocols for its study, and the cellular consequences of the resulting nucleic acid modifications.

Core Mechanism of Action: A Three-Step Process

The interaction of this compound with nucleic acids is a sequential, three-step process that is dependent on the presence of UVA light for the covalent modification steps.[5][6]

-

Intercalation: this compound, being a planar tricyclic molecule, readily inserts itself between the base pairs of double-stranded DNA and RNA helices.[2][5][7] This non-covalent interaction is the initial and reversible step, positioning the molecule for the subsequent photochemical reactions.

-

Monoadduct Formation: Upon exposure to long-wavelength UVA light (320-400 nm), the intercalated this compound becomes photoactivated. This leads to the formation of a covalent bond between the psoralen and a pyrimidine base (thymine in DNA or uracil in RNA) on one of the nucleic acid strands, forming a monoadduct.[5][8]

-

Interstrand Crosslink (ICL) Formation: A subset of these monoadducts can absorb a second photon of UVA light, enabling a second covalent linkage to a pyrimidine on the opposite strand of the nucleic acid. This results in the formation of a highly stable interstrand crosslink (ICL), which effectively prevents the separation of the DNA or RNA strands.[5][7][8]

This covalent modification of nucleic acids is the basis for this compound's biological activity, as the resulting adducts and crosslinks block DNA replication and transcription, as well as RNA translation, thereby preventing the proliferation of pathogens and the replication of leukocytes.[2][9]

Quantitative Data on this compound-Nucleic Acid Interaction

The efficiency and specificity of this compound's interaction with nucleic acids have been quantified through various biophysical and biochemical assays.

| Parameter | Value | Nucleic Acid Type | Experimental Condition | Reference(s) |

| Dissociation Constant (KD) | 8.9 x 10-5 M | A,T-only DNA | Spectroscopic titration | [7] |

| 6.9 x 10-4 M | G,C-only DNA | Spectroscopic titration | [7] | |

| Reaction Quantum Yield (ΦR) | 0.11 | A,T-only DNA | Photobinding assay | [7] |

| This compound Concentration (in INTERCEPT™ System) | 150 µmol/L | Platelets and Plasma | Pathogen reduction protocol | [4] |

| UVA Dose (in INTERCEPT™ System) | 3 J/cm2 | Platelets and Plasma | Pathogen reduction protocol | [4] |

| Crosslinking Efficiency | 7-fold increase with 10-fold increase in concentration (vs. AMT) | RNA (in vivo) | Comparative crosslinking study | [5][10] |

Experimental Protocols

Analysis of this compound-Nucleic Acid Intercalation by UV-Vis Spectroscopy

This protocol describes a method to determine the binding affinity (dissociation constant, KD) of this compound to DNA or RNA through spectrophotometric titration.

Materials:

-

This compound hydrochloride solution of known concentration

-

Purified DNA or RNA solution of known concentration

-

Appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a series of solutions with a constant concentration of this compound and varying concentrations of the nucleic acid in the chosen buffer.

-

Incubate the mixtures to allow binding to reach equilibrium.

-

Measure the absorbance spectrum of each solution, typically in the range of 230-400 nm.

-

Record the absorbance at a wavelength where this compound absorbs and where the absorbance changes upon binding to the nucleic acid (e.g., around 300-350 nm).

-

Plot the change in absorbance as a function of the nucleic acid concentration.

-

Fit the resulting binding curve to an appropriate binding model (e.g., a single-site binding model) to calculate the dissociation constant (KD).

Visualization and Quantification of this compound-Induced Crosslinks by Gel Electrophoresis

This protocol allows for the visualization and relative quantification of interstrand crosslinks in DNA or RNA treated with this compound and UVA light.

Materials:

-

This compound-treated and UVA-irradiated nucleic acid samples

-

Untreated control nucleic acid samples

-

Agarose or polyacrylamide gels, depending on the size of the nucleic acid

-

Denaturing agent (e.g., formamide, urea, or alkaline buffer)

-

Gel electrophoresis apparatus and power supply

-

Nucleic acid stain (e.g., ethidium bromide or SYBR Green)

-

Gel imaging system

Procedure:

-

Mix the nucleic acid samples with a denaturing loading buffer.

-

Heat the samples to denature the nucleic acid strands.

-

Load the denatured samples onto the denaturing agarose or polyacrylamide gel.

-

Perform electrophoresis to separate the nucleic acid species.

-

Stain the gel with a suitable nucleic acid stain.

-

Visualize the gel using an imaging system.

-

Non-crosslinked DNA or RNA will migrate as single-stranded molecules. Crosslinked molecules will remain double-stranded even under denaturing conditions and will therefore migrate slower. The relative intensity of the bands corresponding to single-stranded and crosslinked species can be used to estimate the crosslinking efficiency.

Quantification of this compound-Induced Nucleic Acid Damage by Quantitative PCR (qPCR)

This protocol describes a real-time PCR-based assay to quantify the level of this compound-induced damage to a specific DNA or RNA template. The principle is that adducts and crosslinks will inhibit the progression of the DNA polymerase, leading to a decrease in amplification efficiency.[2][11]

Materials:

-

DNA or RNA isolated from this compound/UVA-treated and untreated control samples

-

Reverse transcriptase (for RNA analysis)

-

qPCR instrument

-

Primers specific for the target gene or region of interest

-

qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)

Procedure:

-

For RNA analysis: Perform reverse transcription on the isolated RNA to generate cDNA.

-

Set up qPCR reactions for both treated and untreated samples using primers that amplify a specific region of the target nucleic acid.

-

Perform the qPCR reaction in a real-time thermal cycler.

-

Determine the cycle threshold (Ct) value for each sample.

-

A higher Ct value in the treated sample compared to the untreated control indicates inhibition of amplification due to nucleic acid damage.

-

The degree of damage can be quantified by comparing the Ct values and can be expressed as the log reduction in amplifiable template. To further quantify the extent of damage, multiple primer sets amplifying different fragment lengths of the target can be used; a greater inhibition of amplification for longer fragments is indicative of a higher frequency of adducts.[11]

Visualizations

Signaling Pathways and Experimental Workflows

Cellular Consequences of this compound-Nucleic Acid Interaction

The formation of this compound-nucleic acid adducts, particularly interstrand crosslinks, presents a significant challenge to cellular machinery. In pathogens and leukocytes, the primary goal of this compound treatment is to induce sufficient damage to block replication and transcription, leading to inactivation.

In the context of blood product safety, this compound/UVA treatment of platelets has been observed to have some downstream effects. Studies have shown that the treatment can lead to the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway and induce apoptosis through a caspase-dependent mechanism.[12] It has been suggested that UVA irradiation itself can contribute to some of these effects, such as the upregulation of the pro-apoptotic protein Bak through increased mRNA translation.[10] These findings are relevant for understanding the impact of pathogen reduction technologies on the quality and storage of blood components.

Furthermore, the presence of bulky DNA adducts is a known trigger for the cellular DNA Damage Response (DDR) pathway. While the primary application of this compound is not in a context where cellular repair is desired (i.e., in pathogens), the induction of such pathways is a fundamental consequence of this type of nucleic acid damage. The DDR involves sensor proteins like ATM and ATR that recognize the DNA lesions, which in turn activate transducer kinases such as CHK1 and CHK2. These kinases then orchestrate a response that includes cell cycle arrest to allow time for repair, recruitment of DNA repair machinery, and if the damage is too extensive, the initiation of apoptosis.

Conclusion

This compound's interaction with nucleic acids is a well-defined photochemical process that results in the formation of covalent adducts and interstrand crosslinks. This mechanism effectively blocks essential cellular processes that rely on the integrity and accessibility of DNA and RNA, making it a powerful tool for pathogen inactivation. The quantitative parameters of this interaction and the methodologies for its study provide a robust framework for its application and for further research into its biochemical and cellular effects. The continued investigation into the broader cellular responses to this compound-induced nucleic acid damage will further enhance our understanding of its biological impact and potential applications.

References

- 1. Chemical crosslinking and ligation methods for in vivo analysis of RNA structures and interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. stackscientific.nd.edu [stackscientific.nd.edu]

- 4. researchgate.net [researchgate.net]

- 5. Chemical RNA Cross-Linking: Mechanisms, Computational Analysis, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound/ultraviolet A pathogen inactivation technology reduces platelet activatability, induces apoptosis and accelerates clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Assessment of nucleic acid modification induced by this compound and ultraviolet A light treatment of platelets and plasma using real-time polymerase chain reaction amplification of variable length fragments of mitochondrial DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

amotosalen intercalation into DNA and RNA helices

An In-depth Technical Guide on the Core Principles of Amotosalen Intercalation into DNA and RNA Helices

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound HCl, a synthetic psoralen derivative, is a potent photoactivated compound used for pathogen reduction in blood products. Its efficacy lies in its ability to intercalate into the nucleic acid helices of pathogens and leukocytes. Upon exposure to ultraviolet A (UVA) light, this compound forms covalent crosslinks with pyrimidine bases, irreversibly blocking DNA and RNA replication and transcription, thereby neutralizing the threat of transfusion-transmitted infections. This technical guide provides a comprehensive overview of the mechanism of this compound intercalation, summarizes key quantitative data, details relevant experimental protocols for its study, and visualizes the core mechanisms and downstream cellular effects.

Core Mechanism of Action: Intercalation and Covalent Crosslinking

The pathogen-inactivating effect of this compound is a two-step process. The first step is a reversible, non-covalent intercalation, followed by an irreversible, UVA-activated covalent bonding stage.

-

Intercalation (Dark Stage): this compound is a planar, tricyclic molecule that readily penetrates cellular and nuclear membranes. In the absence of light, it inserts itself between the base pairs of double-stranded DNA and into the helical regions of RNA.[1][2][3] This intercalation is a thermodynamically driven process, establishing an equilibrium between free and nucleic acid-bound this compound. Studies have shown a preferential binding to adenine-thymine (A-T) rich regions in DNA.[4][5]

-

Photoactivation and Covalent Bonding (Light Stage): Upon illumination with UVA light (320-400 nm), the intercalated this compound molecule becomes photoactivated.[3] This excites the furan and pyrone rings of the psoralen structure, enabling them to form [2+2] cycloaddition reactions with the 5,6-double bonds of adjacent pyrimidine bases (thymine, uracil, and cytosine).[4] This process can result in two types of covalent lesions:

-

Monoadducts: A single covalent bond forms between one end of the this compound molecule (either the furan or pyrone side) and a pyrimidine base.[6]

-

Interstrand Crosslinks (ICLs): A furan-side monoadduct can absorb a second photon, enabling the pyrone side of the same this compound molecule to react with a pyrimidine on the opposite nucleic acid strand, forming a highly stable ICL.[4]

-

These ICLs are the primary lesions responsible for blocking enzymatic processes like replication and transcription, as they prevent the separation of the nucleic acid strands.[1][2] The process is efficient, forming crosslinks on average every 83 base pairs, and does not depend on the generation of reactive oxygen species.[1]

Visualization of Core Mechanism

Caption: Logical workflow of this compound's mechanism of action.

Quantitative Data Summary

The interaction between this compound and nucleic acids has been quantified using various biophysical techniques. The data highlights a clear preference for A,T-rich DNA regions and the high efficiency of crosslink formation.

| Parameter | Substrate | Value | Method | Reference |

| Dissociation Constant (KD) | A,T-only DNA | 8.9 x 10⁻⁵ M | Spectroscopic Titration | [4][5] |

| G,C-only DNA | 6.9 x 10⁻⁴ M | Spectroscopic Titration | [4][5] | |

| Reaction Quantum Yield (ΦR) | Photobinding to A,T-only DNA | 0.11 | Time-resolved Spectroscopy | [4] |

| Interstrand Crosslink (ICL) Yield | Cellular DNA | 3.9 - 12.8 lesions / 10³ nt | LC-MS/MS | [6] |

| Monoadduct (MA) Yield | Cellular DNA | 22 - 146 lesions / 10⁶ nt | LC-MS/MS | [6] |

| Crosslink Frequency | General Nucleic Acids | ~1 crosslink per 83 base pairs | Not Specified | [1] |

Experimental Protocols

Several key experimental methodologies are employed to characterize the binding, crosslinking, and biological consequences of this compound treatment.

Protocol: Determination of Binding Affinity by UV/Vis Spectroscopic Titration

This method relies on the change in the molar absorptivity of this compound upon intercalation into a nucleic acid helix.

-

Materials: this compound HCl stock solution (e.g., 1 mM in appropriate buffer), synthetic DNA or RNA oligonucleotides of known concentration (e.g., A,T-only DNA), quartz cuvettes, UV/Vis spectrophotometer, reaction buffer (e.g., Tris-EDTA).

-

Preparation: Prepare a series of solutions in cuvettes. Keep the total concentration of this compound constant (e.g., 10 µM) in each cuvette.

-

Titration: Create a dilution series of the nucleic acid, adding increasing concentrations to the this compound solutions. Include a reference cuvette with only this compound and one with only the highest concentration of nucleic acid.

-

Measurement: Allow samples to equilibrate in the dark. Measure the full UV/Vis absorption spectrum (e.g., 220-450 nm) for each sample.

-

Data Analysis: Note the decrease in absorbance at a wavelength where free this compound absorbs but the intercalated form absorbs less (e.g., ~340 nm).[7] Plot the change in absorbance against the nucleic acid concentration. Fit the resulting binding isotherm to a suitable model (e.g., Benesi-Hildebrand or non-linear regression) to calculate the dissociation constant (KD).[4][7]

Protocol: Quantification of Nucleic Acid Damage by PCR Inhibition Assay

This assay directly measures the functional consequence of this compound-induced crosslinks: the inhibition of DNA polymerase processivity.

-

Materials: Untreated (control) and this compound/UVA-treated biological samples (e.g., platelet concentrates), DNA extraction kit, primers for a long mitochondrial DNA (mtDNA) amplicon (>800 bp) and a short mtDNA amplicon (<300 bp), real-time PCR master mix, and a real-time PCR instrument.[8][9]

-

DNA Extraction: Extract total DNA from both control and treated samples according to the kit manufacturer's protocol. Normalize the final DNA concentration for all samples.

-

Real-Time PCR Setup: Prepare two separate real-time PCR reactions for each DNA sample: one with the long-amplicon primers and one with the short-amplicon primers.

-

Amplification: Run the real-time PCR protocol. The short amplicon should amplify efficiently in both control and treated samples, serving as an internal positive control for DNA quality and the absence of general PCR inhibitors.[8][10]

-

Data Analysis: Compare the quantification cycle (Cq) values between treated and control samples for the long amplicon. A significant increase in the Cq value (or complete failure to amplify) in the treated sample indicates the presence of this compound-induced lesions that block polymerase extension.[9] The degree of inhibition can be quantified as a log reduction in amplifiable template.[9]

Visualization of PCR Inhibition Assay Workflow

Caption: Experimental workflow for the PCR-based damage assay.

Downstream Biological Consequences: Platelet Apoptosis

Beyond direct pathogen inactivation, this compound/UVA treatment has measurable effects on the cells within blood products, such as platelets. One significant consequence is the induction of apoptosis, or programmed cell death, which can impact platelet function and survival post-transfusion.

The treatment process, particularly the UVA light component, triggers a signaling cascade within platelets. This includes the phosphorylation and activation of p38 MAPK, a key stress-response kinase.[1] Concurrently, there is an observed upregulation of the pro-apoptotic protein Bak.[11][12] This increase is due to the translation of existing BAK messenger RNA within the anucleated platelets.[1] Elevated Bak levels lead to the activation of executioner caspases, such as caspase-3. Cleavage and activation of caspase-3 orchestrate the biochemical events of apoptosis, ultimately leading to reduced platelet viability and accelerated clearance from circulation.[11][12]

Visualization of Platelet Apoptosis Signaling Pathway

Caption: Signaling pathway for this compound/UVA-induced platelet apoptosis.

References

- 1. This compound/ultraviolet A pathogen inactivation technology reduces platelet activatability, induces apoptosis and accelerates clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound/UVA pathogen inactivation technology reduces platelet activability, induces apoptosis and accelerates clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Tracing the Photoaddition of Pharmaceutical Psoralens to DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Polymerase chain reaction inhibition assay documenting the this compound-based photochemical pathogen inactivation process of platelet concentrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assessment of nucleic acid modification induced by this compound and ultraviolet A light treatment of platelets and plasma using real-time polymerase chain reaction amplification of variable length fragments of mitochondrial DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. promega.es [promega.es]

- 11. zora.uzh.ch [zora.uzh.ch]

- 12. This compound/ultraviolet A pathogen inactivation technology reduces platelet activatability, induces apoptosis and accelerates clearance. [sonar.ch]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Photochemical Cross-Linking by Amotosalen

This technical guide provides a comprehensive overview of the photochemical cross-linking process mediated by this compound, a technology pivotal for pathogen reduction in blood components. The document details the underlying molecular mechanisms, presents quantitative data on its efficacy and effects, outlines key experimental protocols, and visualizes the core processes.

Core Mechanism of Action

This compound is a synthetic, photoactive psoralen compound designed to inactivate a broad spectrum of pathogens, including viruses, bacteria, and protozoa, as well as leukocytes in blood products.[1][2][3] The mechanism is a two-step process that ultimately renders the genetic material of these organisms incapable of replication.[4]

Step 1: Intercalation In the initial dark stage (absence of light), this compound, being a planar molecule, penetrates cellular and nuclear membranes and intercalates into the helical regions of DNA and RNA.[1][3] It positions itself between the stacked base pairs of the nucleic acid strands. This intercalation is a prerequisite for the subsequent photochemical reaction.

Step 2: Photochemical Cross-Linking Upon exposure to a controlled dose of Ultraviolet A (UVA) light (320-400 nm), the intercalated this compound becomes activated.[5][6] This photoactivation triggers irreversible [2+2] cycloaddition reactions between the furan or pyrone ends of the this compound molecule and the 5,6-double bonds of adjacent pyrimidine bases (thymine in DNA, uracil in RNA).[4]

This process can form two types of covalent bonds:

-

Monoadducts: A single covalent bond between one end of the this compound molecule and a pyrimidine base.[4]

-

Interstrand Cross-Links (ICLs): A furan-side monoadduct can absorb a second photon, enabling the pyrone side of the same this compound molecule to react with a pyrimidine on the opposite nucleic acid strand, creating a permanent cross-link.[4]

These covalent modifications permanently block the replication and transcription of the nucleic acid chains.[1][5][7][8] By preventing pathogens and leukocytes from multiplying, the technology enhances the safety of blood transfusions.[1]

Quantitative Data

The efficacy of this compound/UVA treatment is quantified by its ability to reduce pathogen load and its effects on the biological components being treated.

Table 1: Pathogen Reduction Efficacy

| Pathogen Type | Species | Component | Mean Log Reduction | Reference |

| Gram-positive Bacteria | Staphylococcus epidermidis | Plasma | > 7.3 | [6] |

| Gram-negative Bacteria | Yersinia enterocolitica | Plasma | > 7.3 | [6] |

| Spirochete | Treponema pallidum | Platelets | ~ 7.0 | [9] |

| Spirochete | Treponema pallidum | Plasma | > 5.9 | [9] |

| Virus | SARS-CoV-2 | Platelets (100% Plasma) | > 3.5 ± 0.3 | [10] |

Table 2: Quantitative Yield of this compound-DNA Adducts

Data shows the formation of interstrand cross-links (ICLs) and various monoadducts (MAs) in human cells treated with this compound (S59) at increasing doses of UVA light.

| UVA Dose (J/cm²) | ICLs (lesions / 10³ nucleotides) | S59-MA 1 (lesions / 10⁶ nucleotides) | S59-MA 2 (lesions / 10⁶ nucleotides) | S59-MA 3 (lesions / 10⁶ nucleotides) | S59-MA 4 (lesions / 10⁶ nucleotides) | S59-MA 5 (lesions / 10⁶ nucleotides) |

| 0.5 | 3.9 | 215 | 106 | 25 | 32 | 22 |

| 10.0 | 12.8 | 19 | 39 | 21 | 146 | 26 |

| Source: Adapted from Quantitative Analysis of DNA Interstrand Cross-Links and Monoadducts Formed in Human Cells Induced by Psoralens and UVA Irradiation.[11] |

Table 3: Effects on Platelet Function and Viability

| Parameter | Condition | Result | Reference |

| Platelet Aggregation | 5 µg/ml Collagen (Day 1) | 80% reduction vs. control | [12][13] |

| Platelet Aggregation | Thrombin (Day 1) | 60% reduction vs. control | [12][13] |

| GpIbα Expression | Day 1 | Significantly lower vs. control | [12] |

| Pro-apoptotic Bak Protein | 24 hours post-UVA | Significantly increased vs. control | [12] |

| Platelet Dose Retention | After 7 days of storage | 92.6% of units retained ≥3.0 × 10¹¹ platelets | [14] |

Experimental Protocols

Protocol 3.1: Pathogen Reduction in Platelets/Plasma using the INTERCEPT Blood System

This protocol describes the general steps for pathogen inactivation in blood components.

-

Preparation: A unit of apheresis platelets or plasma is transferred into a sterile, single-use processing set.[1]

-

This compound Addition: A 15 mL solution of 6 mM this compound is added to the blood component, achieving a final nominal concentration of approximately 150 µmol/L.[15][6]

-

UVA Illumination: The mixture is placed into a UVA illuminator device. It is exposed to a controlled dose of UVA light (320-400 nm), typically delivering 3 J/cm² over a period of 4 to 8 minutes, while undergoing gentle agitation.[1][15][6]

-

Removal of Residuals: Following illumination, the treated component is passed by gravity through a compound adsorption device (CAD). This device contains a porous adsorbent resin that captures residual this compound and its free photoproducts, reducing their concentration significantly.[3][15]

-

Storage: The final pathogen-reduced product is transferred to a storage container, ready for transfusion.

Protocol 3.2: In Vitro DNA Cross-Linking in Cultured Cells (PARIS2 Method)

This protocol is used for studying RNA/DNA structures and interactions within a cellular context.[16]

-

Cell Culture: Grow adherent human cells in a 10 cm dish to 70–80% confluence.

-

Cell Wash: Remove the culture medium and gently wash the cells with 1 mL of 1X Phosphate-Buffered Saline (PBS).

-

This compound Incubation: Prepare a cross-linking solution of this compound (e.g., 1 mg/mL in PBS) and add it to the cells. Gently swirl the dish to ensure even coverage and incubate for 20 minutes at room temperature in the dark.

-

UVA Irradiation: Place the culture dish on a flat bed of ice. Irradiate the cells with 365 nm UVA light for 30 minutes. To ensure uniform exposure, gently swirl the solution over the cells every 10 minutes.

-

Cell Harvesting: Following irradiation, use a cell lifter to scrape the cells from the dish and transfer them to a fresh microcentrifuge tube for subsequent nucleic acid extraction and analysis.

Visualizations

Diagram 1: Mechanism of this compound Photochemical Cross-Linking

References

- 1. Pathogen Inactivation of Platelet and Plasma Blood Components for Transfusion Using the INTERCEPT Blood System™ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pathogen inactivation by amotosalan | PPTX [slideshare.net]

- 3. professionaleducation.blood.ca [professionaleducation.blood.ca]

- 4. researchgate.net [researchgate.net]

- 5. interceptbloodsystem.com [interceptbloodsystem.com]

- 6. Photochemical treatment of plasma with this compound and long‐wavelength ultraviolet light inactivates pathogens while retaining coagulation function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. intercept-usa.com [intercept-usa.com]

- 8. intercept-usa.com [intercept-usa.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound/ultraviolet A pathogen inactivation technology reduces platelet activatability, induces apoptosis and accelerates clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Evaluation of this compound and UVA pathogen‐reduced apheresis platelets after 7‐day storage - PMC [pmc.ncbi.nlm.nih.gov]

- 15. intercept-canada.com [intercept-canada.com]

- 16. Chemical crosslinking and ligation methods for in vivo analysis of RNA structures and interactions - PMC [pmc.ncbi.nlm.nih.gov]

Fundamental Principles of Psoralen-Based Pathogen Inactivation: A Technical Guide

Executive Summary: This technical guide provides an in-depth overview of the core principles underlying psoralen-based pathogen inactivation technology (PIT). This method is a proactive approach to enhancing the safety of blood components by neutralizing a broad spectrum of viruses, bacteria, protozoa, and leukocytes. The technology leverages the photoactive properties of psoralen compounds, such as amotosalen, in conjunction with ultraviolet A (UVA) light to irreversibly block the replication of nucleic acids in pathogenic organisms. This document details the mechanism of action, presents quantitative efficacy data, outlines key experimental protocols, and illustrates the critical pathways and workflows using Graphviz diagrams, as requested by researchers, scientists, and drug development professionals.

Core Mechanism of Psoralen-Based Pathogen Inactivation

Psoralen-based pathogen inactivation is a photochemical process designed to render pathogens non-infectious while preserving the therapeutic efficacy of blood products like platelets and plasma.[1] The mechanism relies on two key components: a synthetic psoralen compound, most commonly this compound (S-59), and a specific dose of UVA light (320-400 nm).[2][3]

The process unfolds in a precise, three-step sequence:

-

Intercalation: Psoralens are small, planar, tricyclic compounds that can freely penetrate cellular and viral membranes.[4][5] Once inside a pathogen or a leukocyte, this compound reversibly intercalates into the double-helical regions of DNA and RNA, inserting itself between the stacked base pairs.[6] This initial binding is non-covalent and does not damage the nucleic acids.[3]

-

Monoadduct Formation: Upon illumination with UVA light, the intercalated psoralen molecule absorbs photons and becomes photoactivated.[7] This activation triggers a [2+2] photocycloaddition reaction, causing the psoralen to form a covalent bond with a pyrimidine base (primarily thymine, but also cytosine and uracil) on one of the nucleic acid strands.[8][9] This initial covalent linkage is known as a monoadduct.

-

Interstrand Cross-linking: With additional UVA illumination, a second reactive site on the same psoralen molecule, now anchored as a monoadduct, can absorb another photon and react with a pyrimidine on the opposite nucleic acid strand.[3][6] This forms a covalent diadduct, creating a permanent interstrand cross-link (ICL) in DNA or an intrastrand cross-link in the folded regions of RNA.[3]

These cross-links are the primary mechanism of pathogen inactivation. They prevent the local unwinding of the DNA or RNA helix, which is a critical prerequisite for both replication and transcription by polymerases.[3][10] By forming cross-links at a high frequency (on average, one every 83 base pairs), the process effectively and irreversibly blocks the ability of pathogens and leukocytes to multiply, rendering them harmless.[10]

Quantitative Efficacy Data

The effectiveness of psoralen-based pathogen inactivation is measured by the Log Reduction Factor (LRF), which quantifies the decrease in infectious pathogen titer after treatment. An LRF of ≥4.0, for example, indicates that the concentration of the infectious pathogen has been reduced by a factor of 10,000 or more. The INTERCEPT Blood System, which uses this compound and UVA light, has demonstrated robust efficacy against a wide range of clinically relevant pathogens.

Table 1: Pathogen Inactivation Efficacy (Log Reduction Factor) in Platelet Components

| Pathogen Category | Pathogen Species | LRF in Platelets in 100% Plasma | LRF in Platelets in Additive Solution (PAS) | Citation(s) |

|---|---|---|---|---|

| Enveloped Viruses | HIV-1 (cell-free) | >5.7 | ≥5.5 | [11] |

| Hepatitis B Virus (HBV) | >4.5 | ≥4.4 | [11] | |

| Hepatitis C Virus (HCV) | >5.0 | ≥4.7 | [11] | |

| SARS-CoV-2 | >3.5 | >3.2 | [12] | |

| Cytomegalovirus (CMV) | >6.5 | ≥5.8 | [11] | |

| Non-Enveloped Viruses | Parvovirus B19 | >3.5 | 2.4 | [11] |

| Gram-Positive Bacteria | Staphylococcus aureus | >7.0 | ≥6.9 | [11] |

| Streptococcus pyogenes | >8.4 | ≥7.8 | [11] | |

| Gram-Negative Bacteria | Escherichia coli | >7.0 | ≥7.1 | [11] |

| Yersinia enterocolitica | >7.0 | ≥7.1 | [11] | |

| Protozoa | Babesia microti | >6.4 | ≥5.6 | [11] |

| | Trypanosoma cruzi | >6.8 | ≥5.7 |[11] |

Table 2: Pathogen Inactivation Efficacy (Log Reduction Factor) in Plasma

| Pathogen Category | Pathogen Species | Log Reduction Factor (LRF) | Citation(s) |

|---|---|---|---|

| Enveloped Viruses | HIV-1 | ≥7.6 | [11] |

| West Nile Virus (WNV) | ≥6.7 | [11] | |

| SARS-CoV-2 | >3.3 | [12] | |

| Non-Enveloped Viruses | Hepatitis A Virus (HAV) | ≥4.9 | [11] |

| Protozoa | Plasmodium falciparum | ≥6.1 |[11] |

Table 3: Standard Parameters for this compound/UVA Treatment (INTERCEPT System)

| Parameter | Platelet Components | Plasma Components | Citation(s) |

|---|---|---|---|

| This compound Concentration | 150 µM | 150 µM | [3][10] |

| UVA Light Dose | 3 J/cm² | 6.4 J/cm² | [10][12] |

| Wavelength | 320-400 nm | 320-400 nm |[3][10] |

Key Experimental Protocols

Validating the efficacy and safety of psoralen-based pathogen inactivation involves a series of standardized in vitro experiments. The general workflow includes spiking a blood product with a high titer of a specific pathogen, performing the photochemical treatment, and then measuring the residual infectivity.

Protocol: Viral Inactivation Efficacy Study

This protocol outlines the methodology for determining the Log Reduction Factor for a specific virus in a platelet or plasma unit.

-

Preparation of Pathogen Stock:

-

Spiking of Blood Component:

-

Obtain the blood component to be tested (e.g., apheresis platelet unit, fresh frozen plasma).

-

Spike the unit with the prepared viral stock to achieve a high initial concentration. A pre-treatment sample is collected at this stage to confirm the starting titer.[11]

-

-

Photochemical Treatment (PCT):

-

Removal of Residual Compounds:

-

Quantification of Residual Infectivity:

-

Perform serial dilutions of the pre- and post-treatment samples.

-

Use these dilutions to infect susceptible cell monolayers for a Plaque Assay or TCID₅₀ assay.[4][11]

-

After an appropriate incubation period, count the plaques or assess the cytopathic effect to determine the viral titer in each sample.

-

-

Calculation of Log Reduction Factor (LRF):

-

Calculate the LRF using the formula: LRF = log₁₀(Pre-Treatment Titer) - log₁₀(Post-Treatment Titer)

-

Impact on Residual Cells and Signaling Pathways

While highly effective against pathogens, the psoralen-UVA treatment is not entirely without effect on the blood components themselves. The nucleic acid cross-linking mechanism also affects residual donor leukocytes and can induce a series of cellular responses in platelets.

Leukocyte Inactivation

A significant benefit of the technology is the inactivation of donor T-lymphocytes present in blood products.[14] The extensive DNA cross-linking prevents these leukocytes from proliferating, which mitigates the risk of transfusion-associated graft-versus-host disease (TA-GVHD), often eliminating the need for gamma irradiation.[15][16]

Induction of Apoptosis in Damaged Cells

Psoralen-induced DNA interstrand cross-links (ICLs) are a potent form of DNA damage that can trigger programmed cell death (apoptosis) in nucleated cells like T-lymphocytes. This process is often mediated by the Ataxia-Telangiectasia and Rad3-Related (ATR) kinase and the p53 tumor suppressor protein.[17]

The signaling cascade proceeds as follows:

-

The formation of ICLs blocks DNA replication and transcription.[17]

-

This cellular stress activates the ATR kinase.

-

ATR then phosphorylates and activates p53, specifically at the Serine-15 site.[17]

-

Activated p53 acts as a transcription factor, upregulating the expression of pro-apoptotic proteins such as Bak and Bax, which ultimately leads to caspase activation and cell death.[15][18]

Effects on Platelet Function

While platelets are anucleated, they contain mitochondrial DNA and a complex signaling apparatus that can be affected by the treatment.[19] Studies have shown that this compound/UVA treatment can induce a "platelet storage lesion"-like state, characterized by:

-

Activation of p38 MAPK: A stress-activated protein kinase.[18]

-

Increased Apoptotic Markers: Elevated levels of pro-apoptotic Bak and cleaved caspase-3.[18]

-

Glycoprotein Shedding: A significant reduction in the surface expression of the von Willebrand factor receptor, GpIbα.[18]

These changes may contribute to reduced platelet function and a faster clearance from circulation compared to untreated platelets.[13][18] However, large-scale clinical trials have demonstrated that the therapeutic efficacy of pathogen-inactivated platelets remains sufficient and within acceptable ranges for clinical use, providing a crucial safety benefit that outweighs the modest reduction in function.[13]

References

- 1. Pathogen‐reduction methods: advantages and limits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pathogen-reduced platelets | Professional Education [professionaleducation.blood.ca]

- 3. Chemical and Biological Mechanisms of Pathogen Reduction Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Psoralen Inactivation of Viruses: A Process for the Safe Manipulation of Viral Antigen and Nucleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fundamentals of the psoralen-based Helinx technology for inactivation of infectious pathogens and leukocytes in platelets and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pathogen inactivation techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pathogen inactivation by amotosalan | PPTX [slideshare.net]

- 9. researchgate.net [researchgate.net]

- 10. Pathogen Inactivation of Platelet and Plasma Blood Components for Transfusion Using the INTERCEPT Blood System™ - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inactivation of a broad spectrum of viruses and parasites by photochemical treatment of plasma and platelets using this compound and ultraviolet A light - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. ashpublications.org [ashpublications.org]

- 14. versiti.org [versiti.org]

- 15. Frontiers | Ultraviolet-Based Pathogen Inactivation Systems: Untangling the Molecular Targets Activated in Platelets [frontiersin.org]

- 16. Platelet Pathogen Reduction Technology—Should We Stay or Should We Go…? | MDPI [mdpi.com]

- 17. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound/ultraviolet A pathogen inactivation technology reduces platelet activatability, induces apoptosis and accelerates clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effect of the psoralen-based photochemical pathogen inactivation on mitochondrial DNA in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Research and Discovery of Amotosalen (S-59): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amotosalen HCl (S-59) is a synthetic psoralen derivative developed for the ex vivo pathogen inactivation of blood components, specifically platelets and plasma. This technology, commercialized as the INTERCEPT™ Blood System, represents a proactive approach to blood safety, aiming to reduce the risk of transfusion-transmitted infections from a broad spectrum of viruses, bacteria, protozoa, and contaminating leukocytes. The development of this compound was the result of extensive research into psoralen photochemistry to identify a compound with high affinity for nucleic acids and minimal interaction with other cellular components, thereby preserving the therapeutic efficacy of the treated blood products.[1] This technical guide provides an in-depth overview of the early research and discovery of this compound, focusing on its mechanism of action, preclinical efficacy, and toxicological evaluation.

Core Mechanism of Action

This compound's pathogen-inactivating properties are based on its ability to cross-link nucleic acids upon photoactivation with ultraviolet A (UVA) light. The process is a two-step mechanism:

-

Intercalation: this compound, a planar tricyclic molecule, readily penetrates cellular and nuclear membranes and intercalates into the helical regions of DNA and RNA.[2] This initial binding is non-covalent.

-

Photochemical Cross-linking: Upon illumination with UVA light (320-400 nm), this compound is photoactivated, forming covalent monoadducts and diadducts (cross-links) with pyrimidine bases (thymine, cytosine, and uracil).[2] This irreversible cross-linking of nucleic acid strands effectively blocks replication, transcription, and translation, thereby inactivating pathogens and leukocytes.[3]

This non-specific targeting of nucleic acids allows this compound to be effective against a wide range of pathogens without the need for prior identification.[2]

Experimental Protocols

Pathogen Inactivation Efficacy

The efficacy of this compound in inactivating pathogens was assessed by spiking platelet or plasma units with high titers of various pathogens and then measuring the reduction in infectivity after treatment.

General Protocol for Pathogen Inactivation Studies:

-

Pathogen Preparation and Spiking: Viral, bacterial, or protozoan stocks of known titer were prepared. Platelet concentrates or plasma units were inoculated with the pathogen stock to achieve a high initial concentration (typically ≥10⁶ infectious units/mL).[3]

-

This compound Treatment: this compound HCl was added to the spiked blood component to a final concentration of 150 µM.[4]

-

UVA Illumination: The mixture was then exposed to a controlled dose of UVA light (typically 3 J/cm²).[4]

-

Quantification of Pathogen Load: Samples were taken before and after UVA illumination to determine the pathogen titer.

-

Viral Titer Assay (Plaque Assay): For viruses, infectivity was typically measured using a plaque assay on a permissive cell line (e.g., Vero E6 cells for SARS-CoV-2).[5] Serial dilutions of the samples were added to cell monolayers, and after an incubation period, the number of plaque-forming units (PFU) was counted to determine the viral titer.[5]

-

Bacterial Viability Assay (Colony Forming Unit - CFU - Assay): For bacteria, viability was assessed by plating serial dilutions of the samples onto appropriate agar plates. After incubation, the number of colonies was counted to determine the CFU/mL.[3]

-

-

Log Reduction Calculation: The log reduction in pathogen titer was calculated as the logarithm of the ratio of the initial pathogen concentration to the final pathogen concentration.

In Vitro Platelet Function Assays

A battery of in vitro assays was employed to evaluate the impact of this compound treatment on platelet function.

Platelet Aggregation Assay:

-

Platelet-rich plasma or washed platelets were prepared from treated and untreated platelet concentrates.

-

Platelet aggregation was measured using light transmission aggregometry in response to various agonists.

-

Commonly used agonists and their concentrations include:

-

The maximum percentage of aggregation was recorded and compared between treated and control platelets.

Flow Cytometry for Platelet Activation Markers:

-

Platelets were stained with fluorescently labeled monoclonal antibodies specific for surface markers of activation, such as P-selectin (CD62P), and the activated form of the fibrinogen receptor (PAC-1).

-

Samples were analyzed on a flow cytometer to quantify the percentage of positive platelets and the mean fluorescence intensity.

Toxicology and Genotoxicity Assays

A comprehensive toxicological assessment was conducted to ensure the safety of this compound-treated blood products.

Ames Test (Bacterial Reverse Mutation Assay):

-

This test was performed to assess the mutagenic potential of this compound.

-

Histidine-dependent strains of Salmonella typhimurium (e.g., TA97, TA98, TA100, TA102) were exposed to varying concentrations of this compound, with and without metabolic activation (S9 mix).[7]

-

The number of revertant colonies (colonies that have regained the ability to synthesize histidine) was counted. A significant increase in revertant colonies compared to the control indicates mutagenic potential.[7]

In Vivo Micronucleus Assay:

-

This assay was used to detect chromosomal damage.

-

Mice were administered this compound, and bone marrow was harvested at specific time points.[7]

-

Polychromatic erythrocytes were examined for the presence of micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag behind during cell division.[7] An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Quantification of this compound and Photoproducts

High-Performance Liquid Chromatography (HPLC):

-

A reverse-phase HPLC method with UV detection was developed and validated to quantify the concentration of this compound and its photoproducts in plasma and platelet concentrates.

-

The method typically involves protein precipitation followed by injection onto a C18 column.

-

The mobile phase composition and gradient are optimized to achieve separation of this compound from its photoproducts and endogenous plasma components.

-

An internal standard, such as 4,5',8-trimethylpsoralen (TMP), is often used for accurate quantification.

Data Presentation

Pathogen Inactivation Efficacy

The this compound/UVA treatment has demonstrated high efficacy in inactivating a broad range of pathogens. The following table summarizes the log reduction values for selected viruses, bacteria, and parasites.

| Pathogen Category | Pathogen Species | Log Reduction in Platelets | Log Reduction in Plasma |

| Enveloped Viruses | Human Immunodeficiency Virus 1 (HIV-1) | >5.8 | >6.8 |

| Hepatitis B Virus (HBV) | >4.5 | >4.5 | |

| Hepatitis C Virus (HCV) | >5.0 | >4.5 | |

| West Nile Virus (WNV) | >6.9 | >6.8 | |

| SARS-CoV-2 | >3.2 | >3.3 | |

| Non-Enveloped Viruses | Human Adenovirus 5 | >4.7 | >6.8 |

| Gram-Positive Bacteria | Staphylococcus aureus | >6.6 | N/A |

| Staphylococcus epidermidis | >6.6 | >7.3 | |

| Streptococcus pyogenes | >6.8 | N/A | |

| Gram-Negative Bacteria | Klebsiella pneumoniae | >7.0 | >7.4 |

| Yersinia enterocolitica | >7.0 | >7.3 | |

| Escherichia coli | >7.0 | N/A | |

| Spirochetes | Treponema pallidum | >6.8 | >5.9 |

| Borrelia burgdorferi | N/A | >10.6 | |

| Protozoa | Plasmodium falciparum (Malaria) | >6.1 | >6.9 |

| Trypanosoma cruzi (Chagas disease) | >5.8 | >5.0 | |

| Babesia microti | >5.4 | >5.3 |

Data compiled from multiple sources.[3][8][9]

In Vitro Platelet Function

Studies have shown that this compound/UVA treatment can have some effects on in vitro platelet function.

| Assay | Agonist | Day 1 | Day 5 | Day 7 |

| Platelet Aggregation (% of control) | Collagen (5 µg/mL) | 20.5% | - | - |

| Thrombin (0.25 U/mL) | 40.2% | - | - | |

| P-selectin Expression (% positive cells) | Resting | No significant difference | - | - |

| Glycoprotein Ibα Expression (MFI) | - | Significantly reduced | - | - |

MFI: Mean Fluorescence Intensity. Data from Stivala et al.[6]

Genotoxicity Profile

This compound has been extensively tested for its genotoxic potential.

| Assay | Test System | Metabolic Activation | Result |

| Ames Test | S. typhimurium | Without S9 | Mutagenic |

| With S9 | Reduced activity | ||

| Mouse Lymphoma Assay | L5178Y TK+/- cells | Without S9 | Mutagenic |

| With S9 | No activity | ||

| Chromosomal Aberration | CHO cells | Without S9 | Clastogenic |

| With S9 | Reduced activity | ||

| In Vivo Micronucleus | Mouse bone marrow | N/A | Negative |

Data from Ciaravino et al.[7] It is important to note that the in vitro genotoxic effects were observed at concentrations far exceeding those found in transfused products, and in vivo studies at high multiples of the clinical dose were negative. The mutagenic hazard to a transfusion recipient is considered negligible.[7]

Visualizations

Mechanism of Action of this compound

Caption: Mechanism of this compound-mediated pathogen inactivation.

Experimental Workflow for Pathogen Inactivation

Caption: Workflow for evaluating pathogen inactivation efficacy.

Signaling Pathway of this compound-Induced Platelet Effects

Caption: Signaling pathways affected by this compound/UVA in platelets.

Conclusion

The early research and discovery of this compound (S-59) established it as a potent and broadly effective pathogen-inactivating agent for platelet and plasma components. The mechanism of action, based on nucleic acid cross-linking, is well-characterized. Extensive preclinical studies have demonstrated its efficacy against a wide range of transfusion-relevant pathogens while maintaining an acceptable safety profile. While in vitro studies have indicated some effects on platelet function, the overall toxicological risk to transfusion recipients is considered negligible. The development of this compound represents a significant advancement in blood safety, providing a proactive measure to protect against both known and emerging infectious threats.

References

- 1. Frontiers | Ultraviolet-Based Pathogen Inactivation Systems: Untangling the Molecular Targets Activated in Platelets [frontiersin.org]

- 2. Effects of this compound treatment on human platelet lysate bioactivity: A proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photochemical treatment of plasma with this compound and long‐wavelength ultraviolet light inactivates pathogens while retaining coagulation function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound interactions with platelet and plasma components: absence of neoantigen formation after photochemical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. This compound/ultraviolet A pathogen inactivation technology reduces platelet activatability, induces apoptosis and accelerates clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The pathogen reduction treatment of platelets with S-59 HCl (this compound) plus ultraviolet A light: genotoxicity profile and hazard assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inactivation of SARS-CoV-2 in All Blood Components Using this compound/Ultraviolet A Light and Amustaline/Glutathione Pathogen Reduction Technologies - PMC [pmc.ncbi.nlm.nih.gov]

amotosalen's specificity for nucleic acid targeting

An In-depth Technical Guide to Amotosalen's Specificity for Nucleic Acid Targeting

Introduction

This compound HCl is a synthetic, photoactive psoralen derivative designed for the ex vivo inactivation of pathogens in blood components prior to transfusion. As the active compound in the INTERCEPT™ Blood System, its efficacy relies on a high degree of specificity for the nucleic acids (DNA and RNA) of pathogens and leukocytes, while minimizing damage to anucleated platelets and plasma proteins.[1][2] This document provides a detailed technical overview of this compound's mechanism of action, its quantitative binding and reaction characteristics with nucleic acids, and the experimental protocols used to elucidate these properties.

Core Mechanism of Nucleic Acid Targeting

The interaction of this compound with nucleic acids is a multi-step photochemical process that is tightly controlled by the presence of Ultraviolet A (UVA) light.[1][3] This ensures the reaction is confined to the ex vivo treatment phase. The mechanism can be broken down into three primary stages:

-

Intercalation: this compound, a planar tricyclic compound, readily penetrates cellular and viral membranes to access the nucleic acids within.[2][4][5] It then reversibly inserts itself (intercalates) into the helical regions of DNA and RNA.[1][3][6] Its cationic charge at physiological pH enhances its affinity for the negatively charged phosphate backbone of nucleic acids.[4]

-

Monoadduct Formation: Upon illumination with long-wavelength UVA light (320-400 nm), the intercalated this compound becomes photoactivated. This leads to the formation of a covalent cyclobutane bond between the furan side of the psoralen and the 5,6-double bond of a pyrimidine base (thymine, cytosine, or uracil), forming a monoadduct.[4][5][7]

-

Cross-linking: With continued UVA exposure, the pyrone side of the this compound monoadduct can absorb another photon and react with a second pyrimidine base on the opposite strand of DNA (forming an interstrand cross-link) or on the same strand (forming an intrastrand cross-link, common in single-stranded RNA).[3][4] These covalent cross-links are irreversible and effectively block the unwinding of the nucleic acid helix, thereby inhibiting DNA replication, transcription, and RNA translation.[1][6][8]

Caption: Logical flow of this compound's nucleic acid targeting mechanism.

Specificity and Selectivity

A key feature of this compound is its high specificity for nucleic acids over other biomolecules, such as proteins. This selectivity is crucial for preserving the function of blood products.[1]

-

Nucleic Acid Preference: Psoralens as a class of molecules demonstrate a strong preference for targeting DNA and RNA.[1] this compound was specifically developed to optimize this activity while ensuring compatibility with platelets and plasma.[1]

-

Lack of Sequence Specificity: The intercalation and cross-linking process is not dependent on a specific nucleic acid sequence.[1] This allows this compound to be a broad-spectrum agent, effective against a wide variety of DNA and RNA viruses, bacteria, protozoa, and leukocytes.[1][9]

-

Pyrimidine Targeting: The covalent bonding occurs specifically with pyrimidine bases.[2][4] Studies have shown a higher affinity and photoreaction yield in adenine-thymine (A-T) rich regions of DNA compared to guanine-cytosine (G-C) rich regions.[10]

Quantitative Analysis of this compound-Nucleic Acid Interaction

The interaction between this compound and nucleic acids has been quantified through various biophysical and virological studies. The data highlight its binding affinity, reaction efficiency, and pathogen inactivation efficacy.

Table 1: Biophysical Interaction Parameters

| Parameter | Substrate | Value | Reference |

|---|---|---|---|

| Dissociation Constant (K_D) | A,T-only synthetic DNA | 8.9 x 10⁻⁵ M | [10] |

| G,C-only synthetic DNA | 6.9 x 10⁻⁴ M | [10] | |

| Reaction Quantum Yield (Φ_R) | A,T-only synthetic DNA | 0.11 | [10] |

| Cross-link Frequency | General Nucleic Acids | ~1 cross-link per 83 base pairs |[1] |

Table 2: Pathogen Inactivation Efficacy (Log Reduction Factor)

| Pathogen | Component Type | Mean Log Reduction | Reference |

|---|---|---|---|

| SARS-CoV-2 | Platelets in 100% Plasma | >3.5 | [6] |

| Platelets in Additive Solution | >3.2 | [6] | |

| Plasma | >3.3 | [6] | |

| MERS-CoV | Platelets in 100% Plasma | 4.48 | [11] |

| Broad Spectrum (Viruses) | Plasma | ≥4.0 to ≥7.6 | [12] |

| Broad Spectrum (Parasites) | Platelets & Plasma | ≥4.9 to >8.4 |[12] |

Key Experimental Protocols

The characterization of this compound's activity involves standardized methodologies to ensure reproducibility and accuracy.

Protocol 4.1: Pathogen Inactivation Efficacy Assay

This protocol is used to determine the log reduction factor (LRF) for a specific pathogen in a blood component.

-

Preparation: A unit of the blood component (e.g., platelet concentrate) is prepared according to standard procedures.

-

Pathogen Spiking: The unit is inoculated with a known high titer of the target pathogen.

-

This compound Addition & Sampling (Pre-Treatment): this compound solution is added to the unit to achieve the target concentration (e.g., 150 µmol/L).[1] A "Pre-Illumination" sample is collected to establish the starting infectious titer.

-

UVA Illumination: The mixture is exposed to a defined dose of UVA light (e.g., 3 J/cm²) in a controlled illuminator.[1]

-

Sampling (Post-Treatment): A "Post-Illumination" sample is collected after the treatment is complete.

-

Quantification: Both pre- and post-treatment samples undergo serial dilution and are plated on susceptible cell lines. The infectious titer is determined using a suitable method, such as a plaque assay for viruses.[6][11]

-

LRF Calculation: The LRF is calculated as the logarithm of the ratio of the total infectious virus in the pre-treatment sample to the total infectious virus in the post-treatment sample.

Caption: Standard experimental workflow for determining pathogen LRF.

Protocol 4.2: Analysis of Nucleic Acid Modification (miRNA)

This protocol assesses the impact of the treatment on endogenous nucleic acids, such as microRNAs (miRNAs) in platelets.

-

Sample Collection: Samples are collected from treated and untreated (control) platelet units at defined time points during storage.[13]

-

Lysis and RNA Extraction: Platelets are lysed using a reagent like Qiazol. Total RNA is then extracted using a commercial kit (e.g., miRNeasy Mini Kit), which often includes the use of chloroform, ethanol, and spin columns.[13] Synthetic RNA spike-ins can be added to control for extraction efficiency.

-

Reverse Transcription (RT): A fixed amount of the extracted RNA (e.g., 10 ng) is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme and specific primers for the miRNAs of interest.[13]

-

Quantitative PCR (qPCR): The resulting cDNA is diluted and used as a template in a qPCR reaction with miRNA-specific primers. The amplification is monitored in real-time to determine the quantification cycle (Cq), which is inversely proportional to the amount of target miRNA.[13]

-

Data Analysis: The relative expression of miRNAs in treated versus control samples is calculated after normalization to stable control miRNAs.

Cellular Consequences of Nucleic Acid Targeting

While highly specific for nucleic acids, the potent mechanism of this compound can have consequences for the cellular components being treated, particularly platelets, which contain residual mRNA and mitochondria. Studies have reported that the this compound/UVA treatment can induce a "platelet storage lesion" characterized by reduced platelet function and accelerated clearance.[8][14] This has been linked to the activation of specific signaling pathways. One such pathway involves the p38 mitogen-activated protein kinase (MAPK), which leads to apoptosis.[8]

Caption: Simplified signaling pathway for off-target platelet effects.

Conclusion

This compound's utility as a pathogen reduction agent is founded on its well-defined and highly specific mechanism of targeting nucleic acids. Through a UVA-light-controlled photochemical reaction, it forms irreversible cross-links in the DNA and RNA of pathogens, effectively neutralizing them. Quantitative data confirm its strong binding affinity and reaction efficiency, particularly in A-T rich regions, which translates to robust pathogen inactivation across a broad spectrum of microbes. While its primary action is on pathogen nucleic acids, the mechanism is potent enough to induce off-target effects in platelets, leading to the activation of apoptotic pathways. This technical guide underscores the precise molecular interactions that make this compound an effective safety measure for the blood supply, while also highlighting the cellular consequences that are relevant for transfusion medicine.

References

- 1. Pathogen Inactivation of Platelet and Plasma Blood Components for Transfusion Using the INTERCEPT Blood System™ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pathogen inactivation by amotosalan | PPTX [slideshare.net]

- 3. karger.com [karger.com]

- 4. Chemical and Biological Mechanisms of Pathogen Reduction Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. This compound/ultraviolet A pathogen inactivation technology reduces platelet activatability, induces apoptosis and accelerates clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pathogen-reduced platelets | Professional Education [professionaleducation.blood.ca]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Inactivation of a broad spectrum of viruses and parasites by photochemical treatment of plasma and platelets using this compound and ultraviolet A light - PMC [pmc.ncbi.nlm.nih.gov]

- 13. opinvisindi.is [opinvisindi.is]

- 14. This compound/ultraviolet A pathogen inactivation technology reduces platelet activatability, induces apoptosis and accelerates clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Spectrum of Pathogens Inactivated by Amotosalen: A Technical Guide

Executive Summary: The safety of blood components for transfusion is paramount, necessitating robust methods to mitigate the risk of transfusion-transmitted infections. Amotosalen, a synthetic psoralen, in conjunction with ultraviolet A (UVA) light, forms the basis of the INTERCEPT Blood System, a leading pathogen inactivation technology.[1] This technical guide provides an in-depth exploration of the spectrum of viruses, bacteria, parasites, and leukocytes effectively inactivated by this photochemical treatment (PCT). It details the underlying mechanism of action, presents quantitative inactivation data from numerous studies, outlines key experimental protocols, and visualizes the molecular processes involved. This document is intended for researchers, scientists, and professionals in the field of drug development and transfusion medicine.

Introduction to this compound-Based Pathogen Inactivation

This compound HCl (S-59) is a photoactive compound designed to enhance the safety of platelet and plasma components.[1][2] The technology is not suitable for red blood cell concentrates, as the hemoglobin absorbs the UVA light, preventing the activation of this compound.[3] The process involves the addition of this compound to the blood component, followed by illumination with UVA light.[1] This photochemical treatment has been shown to be effective against a wide array of pathogens, including emerging threats, thereby providing a proactive safety measure against a variety of infectious agents.[1][2]

Mechanism of Action

The pathogen-inactivating effect of this compound is based on its specific interaction with nucleic acids.[1] The process is a sequence-independent chemical reaction occurring in three main steps:

-

Intercalation: this compound, being a small and planar molecule, readily penetrates pathogen membranes and cell membranes, where it intercalates into the helical regions of DNA and RNA.[2][3][4]

-

Mono-adduct Formation: Upon exposure to UVA light (320-400 nm), this compound becomes photoactivated and forms a covalent bond with a pyrimidine base (thymidine, cytosine, or uracil), creating a mono-adduct.[2][3]

-

Cross-linking: A second photon of UVA light can cause the same this compound molecule to react with a pyrimidine on the opposite strand of the nucleic acid, forming a stable inter-strand cross-link (diadduct).[3]

This irreversible cross-linking of nucleic acid strands effectively blocks the mechanisms of replication, transcription, and translation.[2][4][5] Consequently, the pathogen or leukocyte is rendered incapable of proliferating and is thus inactivated. After the illumination process, residual this compound and its photoproducts are removed using a compound adsorption device (CAD).[1]

Spectrum of Inactivation: Quantitative Data

Extensive studies have been conducted to quantify the efficacy of this compound/UVA treatment against a broad spectrum of pathogens. The level of inactivation is typically expressed as a Log Reduction Factor (LRF), which represents the difference in the logarithm of the infectious pathogen titer before and after treatment. A high LRF indicates a robust inactivation capacity.

Table 3.1: Viral Inactivation Efficacy

Data summarizes the log reduction factors (LRF) for various enveloped and non-enveloped viruses in plasma and platelet concentrates (PC).

| Pathogen | Family | Type | Blood Component | Log Reduction Factor (LRF) | Citations |

| Enveloped Viruses | |||||

| HIV-1 (cell-free) | Retroviridae | RNA | Plasma | >6.8 | [6] |

| Platelets | >6.2 | [7] | |||

| HIV-1 (cell-assoc.) | Retroviridae | RNA | Plasma | >6.4 | [6] |

| Platelets | >6.1 | [7] | |||

| Hepatitis B (HBV) | Hepadnaviridae | DNA | Plasma | >4.5 | [6] |

| Platelets | >5.5 | [7] | |||

| Hepatitis C (HCV) | Flaviviridae | RNA | Plasma | >4.5 | [6] |

| Platelets | >4.5 | [7] | |||

| West Nile Virus | Flaviviridae | RNA | Plasma | 6.8 | [6] |

| Platelets | >5.5 | [7] | |||

| SARS-CoV | Coronaviridae | RNA | Plasma | 5.5 | [6] |

| SARS-CoV-2 | Coronaviridae | RNA | Plasma | >3.32 | [5][8] |

| Platelets (PAS) | >3.2 | [5] | |||

| HTLV-I | Retroviridae | RNA | Plasma | 4.5 | [6] |

| Platelets | 4.2 | [7] | |||

| HTLV-II | Retroviridae | RNA | Plasma | >5.7 | [6] |

| Platelets | 4.6 | [7] | |||

| CMV | Herpesviridae | DNA | Platelets | >5.9 | [7] |

| Non-Enveloped Viruses | |||||

| Human Adenovirus 5 | Adenoviridae | DNA | Plasma | 6.8 | [6] |

| Platelets | >5.2 | [7] | |||

| Bluetongue Virus | Reoviridae | RNA | Plasma | 5.1 | [6] |

| Platelets | 5.6 - 5.9 | [7] | |||

| Parvovirus B19 | Parvoviridae | DNA | Platelets | 3.5 - >5.0 | [7] |

Table 3.2: Bacterial and Spirochete Inactivation Efficacy

Data summarizes the LRF for various Gram-positive and Gram-negative bacteria in plasma.

| Pathogen | Type | Blood Component | Log Reduction Factor (LRF) | Citations |

| Klebsiella pneumoniae | Gram-negative | Plasma | >7.4 | [6][9] |

| Staphylococcus epidermidis | Gram-positive | Plasma | >7.3 | [6][9] |

| Yersinia enterocolitica | Gram-negative | Plasma | >7.3 | [6][9] |

| Treponema pallidum | Spirochete | Plasma | >5.9 | [6] |

| Borrelia burgdorferi | Spirochete | Plasma | >10.6 | [6] |

Table 3.3: Parasite and Leukocyte Inactivation Efficacy

Data summarizes the LRF for protozoan parasites and the general efficacy against leukocytes.

| Pathogen | Type | Blood Component | Log Reduction Factor (LRF) | Citations |

| Plasmodium falciparum | Protozoa | Plasma | 6.9 | [6][9] |

| Trypanosoma cruzi | Protozoa | Plasma | >5.0 | [6][9] |

| Babesia microti | Protozoa | Plasma | >5.3 | [6][9] |

| Leishmania sp. | Protozoa | Platelets | >5.0 | [10] |

| Leukocytes (T-cells) | Donor Cells | Platelets | Inactivation exceeds gamma-irradiation | [1] |

Key Experimental Protocols

The quantitative data presented are derived from standardized experimental procedures designed to assess the inactivation efficacy of the this compound/UVA process.

General Pathogen Inactivation Workflow

The typical experimental design involves inoculating a blood component with a high titer of a specific pathogen and then processing it with the INTERCEPT Blood System.[11]

-

Pathogen Spiking: A unit of human plasma or platelets is inoculated with a high concentration of the virus, bacterium, or parasite being tested.[11][12]

-

Pre-Treatment Sampling: A sample is collected after spiking but before the addition of this compound or UVA illumination. This serves as the pre-inactivation control to establish the initial pathogen titer.[11]

-

Photochemical Treatment: The spiked unit is mixed with this compound solution and subsequently illuminated with a controlled dose of UVA light according to the manufacturer's instructions.[11]

-

Post-Treatment Sampling: Immediately following UVA illumination, a post-inactivation sample is collected from the treated unit.[11]

-

Titer Quantification: Both pre- and post-treatment samples are serially diluted and analyzed using sensitive biological assays to determine the concentration of viable pathogens.[6][12] Common methods include plaque assays for viruses to determine plaque-forming units (PFU/mL) or culturing bacteria to count colony-forming units (CFU/mL).[5][9]

-

LRF Calculation: The Log Reduction Factor is calculated as the base-10 logarithm of the ratio of the pre-treatment titer to the post-treatment titer.[4]

Treatment Parameters

Specific parameters for the photochemical treatment vary slightly depending on the blood component:

-

For Plasma: Treatment typically involves a final this compound concentration of 150 µmol/L and a UVA light dose of 3 J/cm².[6][9]

-

For Platelets: Platelet concentrates are also treated with approximately 150 µmol/L this compound and a UVA dose of around 3 J/cm².[7]

Cellular and Molecular Implications

While highly effective for pathogen inactivation, the this compound/UVA treatment is not without biological consequences, particularly for platelets. The process induces a stress response that can alter platelet function and signaling.

Research has shown that the treatment activates the p38 Mitogen-Activated Protein Kinase (p38MAPK) signaling pathway.[13][14] Activation of this pathway is linked to a cascade of downstream events, including the induction of apoptosis (programmed cell death) via caspase-3 cleavage and an increase in the pro-apoptotic protein Bak.[15] This can lead to a reduction in platelet function, characterized by decreased aggregation in response to agonists and increased shedding of the Glycoprotein Ib (GpIb) receptor from the platelet surface.[15][16]

Furthermore, some studies have noted that certain multidrug-resistant Gram-negative bacteria may possess efflux pumps capable of expelling this compound, potentially compromising its antibacterial activity in these specific strains.[17][18]

Conclusion

The photochemical treatment of platelets and plasma with this compound and UVA light provides a powerful and broadly effective method for inactivating transfusion-relevant pathogens. The technology has demonstrated high log reduction factors for a wide range of enveloped and non-enveloped viruses, Gram-positive and Gram-negative bacteria, spirochetes, and protozoan parasites.[12] By targeting the fundamental process of nucleic acid replication, the INTERCEPT system serves as a critical safety barrier, reducing the risk of transfusion-transmitted infections and enhancing the overall safety of the blood supply. While the treatment impacts platelet biology, its efficacy in preventing infectious disease transmission represents a significant advancement in transfusion medicine.

References

- 1. Pathogen Inactivation of Platelet and Plasma Blood Components for Transfusion Using the INTERCEPT Blood System™ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pathogen inactivation by amotosalan | PPTX [slideshare.net]

- 3. Pathogen inactivation techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inactivation of a broad spectrum of viruses and parasites by photochemical treatment of plasma and platelets using this compound and ultraviolet A light - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Photochemical treatment of plasma with this compound and long-wavelength ultraviolet light inactivates pathogens while retaining coagulation function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inactivation of viruses in platelet concentrates by photochemical treatment with this compound and long‐wavelength ultraviolet light - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound and ultraviolet A light treatment efficiently inactivates severe acute respiratory syndrome coronavirus 2 (SARS‐CoV‐2) in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Photochemical treatment of plasma with this compound and long‐wavelength ultraviolet light inactivates pathogens while retaining coagulation function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Inactivation of a broad spectrum of viruses and parasites by photochemical treatment of plasma and platelets using this compound and ultraviolet A light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Ultraviolet-Based Pathogen Inactivation Systems: Untangling the Molecular Targets Activated in Platelets [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. This compound/ultraviolet A pathogen inactivation technology reduces platelet activatability, induces apoptosis and accelerates clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound/ultraviolet A pathogen inactivation technology reduces platelet activatability, induces apoptosis and accelerates clearance | Haematologica [haematologica.org]

- 17. researchgate.net [researchgate.net]

- 18. journals.asm.org [journals.asm.org]

Methodological & Application

Application Notes and Protocols for Amotosalen-Based Pathogen Inactivation of Platelets

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the amotosalen-based pathogen inactivation of platelet concentrates. The information is intended to guide researchers and professionals in understanding the methodology, its impact on platelet biology, and its application in ensuring the safety of platelet transfusions.

Introduction

Transfusion-transmitted infections (TTIs) remain a significant concern in clinical medicine. Pathogen inactivation technologies offer a proactive approach to enhance the safety of blood components. The INTERCEPT™ Blood System, which utilizes the photoactive compound this compound in conjunction with ultraviolet A (UVA) light, is a prominent method for inactivating a broad spectrum of viruses, bacteria, protozoa, and leukocytes in platelet and plasma components.[1][2][3][4][5] This technology provides an additional layer of safety against known and emerging pathogens.[1]

This compound, a synthetic psoralen, intercalates into the nucleic acids (DNA and RNA) of pathogens and leukocytes.[1][2] Upon illumination with UVA light, this compound forms covalent cross-links with pyrimidine bases, which irreversibly blocks the replication and transcription of the nucleic acids, rendering the organism non-infectious.[2][3][6] Because mature platelets and red blood cells lack a nucleus and nucleic acids, their core functions are preserved.[5]

Mechanism of Action

The pathogen inactivation process with this compound and UVA light is a well-established photochemical treatment.[7] The fundamental steps are:

-